Chemical structure and physical properties of sodium 1,3-benzodioxole-5-sulphonate
Chemical structure and physical properties of sodium 1,3-benzodioxole-5-sulphonate
An In-Depth Technical Guide to Sodium 1,3-Benzodioxole-5-sulphonate: Structure, Properties, and Scientific Context
Abstract
This technical guide provides a comprehensive scientific overview of Sodium 1,3-benzodioxole-5-sulphonate, a distinct organic salt featuring the notable 1,3-benzodioxole moiety. While specific experimental data for this compound is limited, this document synthesizes available information on its chemical identity, predicted physicochemical properties, and a logically derived synthesis pathway. By examining the well-documented bioactivity of structurally related compounds, such as the antioxidant sesamol and various pharmaceutical precursors, this guide contextualizes the potential applications of Sodium 1,3-benzodioxole-5-sulphonate as a potential surfactant, a water-soluble chemical intermediate, and a subject for future research in materials science and drug development. The content herein is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering a foundational understanding grounded in established chemical principles.
Introduction
The 1,3-benzodioxole, or methylenedioxyphenyl (MDP), group is a significant structural motif found in a multitude of natural and synthetic compounds.[1][2] Its presence is a hallmark of various bioactive molecules, including pharmaceuticals, agrochemicals, and fragrances.[1][2][3] Notably, the 1,3-benzodioxole core is central to the structure of sesamol (1,3-benzodioxol-5-ol), a potent natural antioxidant and anti-inflammatory agent found in sesame oil.[4][5] The versatility of this heterocyclic system makes it a valuable building block in organic synthesis.[2][3]
Sodium 1,3-benzodioxole-5-sulphonate positions this important pharmacophore on a water-soluble, ionic scaffold. The introduction of the sodium sulphonate group dramatically alters the physicochemical properties of the parent ring system, transforming it from a lipophilic entity into an amphiphilic molecule. This guide aims to consolidate the known chemical data for this compound, propose a viable synthetic route based on established chemical reactions, and explore its potential applications by drawing logical parallels with structurally and functionally related molecules.
Chemical Identity and Structure
The definitive identity of a chemical compound is established by its unique structural and molecular characteristics. Sodium 1,3-benzodioxole-5-sulphonate is an aromatic sulphonate salt. Its structure consists of a planar 1,3-benzodioxole ring system where a sulphonate group (—SO₃⁻) is attached at the 5-position of the benzene ring. A sodium cation (Na⁺) serves as the counter-ion.
Table 1: Chemical Identifiers for Sodium 1,3-benzodioxole-5-sulphonate
| Identifier | Value | Source |
| IUPAC Name | Sodium 1,3-benzodioxole-5-sulfonate | [6] |
| CAS Number | 97337-81-0 | [6] |
| Molecular Formula | C₇H₅NaO₅S | [6] |
| Molecular Weight | 224.17 g/mol | [6] |
| Canonical SMILES | C1=CC2=C(C=C1S(=O)(=O)[O-])OCO2.[Na+] | [6] |
| InChIKey | IUCZVTJTCOCKTN-UHFFFAOYSA-M | [6] |
Physicochemical Properties
Detailed experimental data on the physical properties of Sodium 1,3-benzodioxole-5-sulphonate are not extensively reported in publicly available literature. However, based on its ionic salt structure, we can infer a set of expected properties that are crucial for its handling, storage, and application.
Table 2: Predicted and Known Physical Properties
| Property | Predicted/Known Value | Rationale/Comments |
| Physical State | Crystalline solid | Typical for organic salts at standard temperature and pressure. |
| Melting Point | High, likely >200 °C (decomposes) | Ionic compounds generally have high melting points. For comparison, the related 1,3-benzodioxole-5-sulfonyl chloride has a melting point of 50-55 °C.[7] |
| Boiling Point | Not applicable | Ionic solids typically decompose at high temperatures before boiling. |
| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol). Low solubility in nonpolar solvents (e.g., hexane, toluene). | The presence of the ionic sodium sulphonate group confers high polarity and facilitates dissolution in polar media. This is a common characteristic of sulphonate salts.[8][9] |
Synthesis and Manufacturing
Proposed Synthesis Workflow
The proposed two-step synthesis provides a reliable method for laboratory-scale preparation.
Step 1: Electrophilic Aromatic Sulphonation of 1,3-Benzodioxole
The 1,3-benzodioxole ring is activated towards electrophilic substitution. The reaction with a strong sulphonating agent, such as fuming sulphuric acid (oleum), introduces a sulfonic acid group (—SO₃H) onto the aromatic ring, primarily at the 5-position due to the ortho, para-directing nature of the ether-like oxygens.
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Protocol:
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In a flask equipped with a stirrer and maintained at a low temperature (0-10 °C), slowly add 1,3-benzodioxole to a stirred solution of fuming sulphuric acid (20% SO₃).
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The reaction is highly exothermic; careful temperature control is critical to prevent side reactions and degradation.
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After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure complete conversion.
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Monitor the reaction progress using a suitable technique (e.g., TLC or ¹H NMR on a worked-up aliquot).
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Once the reaction is complete, carefully pour the mixture over crushed ice to quench the reaction and precipitate the 1,3-benzodioxole-5-sulfonic acid product.
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Step 2: Neutralization and Isolation
The resulting sulfonic acid is a strong acid and can be readily converted to its sodium salt by neutralization with a suitable sodium base.
-
Protocol:
-
Filter the precipitated sulfonic acid and wash with cold water to remove excess sulphuric acid.
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Resuspend the crude sulfonic acid in water and slowly add a stoichiometric amount of a sodium base (e.g., sodium hydroxide or sodium carbonate solution) until the pH of the solution is neutral (pH ~7).
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The resulting solution contains the water-soluble Sodium 1,3-benzodioxole-5-sulphonate.
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The final product can be isolated by removing the water via evaporation or by lyophilization to yield the solid sodium salt. Purity can be assessed by HPLC and spectroscopic methods.
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Workflow Visualization
The following diagram illustrates the logical flow of the proposed synthesis.
Caption: Proposed two-step synthesis of Sodium 1,3-benzodioxole-5-sulphonate.
Scientific Context and Potential Applications
While direct applications of Sodium 1,3-benzodioxole-5-sulphonate are not widely documented, its chemical structure allows for informed speculation on its potential utility in various scientific and industrial domains.
Relationship to Bioactive Molecules
The core 1,3-benzodioxole structure is a well-established pharmacophore. Its most famous natural derivative is sesamol (1,3-benzodioxol-5-ol), which is lauded for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[4][5][10] Sesamol functions by scavenging free radicals and up-regulating the body's natural antioxidant enzymes.[5][10] While the electronic properties of the —SO₃Na group differ significantly from the —OH group of sesamol, the shared benzodioxole framework suggests that Sodium 1,3-benzodioxole-5-sulphonate could serve as a valuable, water-soluble starting material for creating novel derivatives for biological screening. For instance, derivatives of 1,3-benzodioxole have been successfully designed to act as plant growth promoters by functioning as auxin receptor agonists.[11]
Potential as a Surfactant or Emulsifier
The molecule possesses a distinct amphiphilic character: a hydrophobic (lipophilic) 1,3-benzodioxole head and a highly polar, ionic (hydrophilic) sulphonate tail. This structure is analogous to other widely used anionic surfactants, such as sodium dodecylbenzenesulfonate (SDBS).[9][12][13] Such compounds are effective at reducing surface tension and are used as detergents, emulsifiers, and wetting agents.[12] The unique aromatic structure of the benzodioxole group could impart specific emulsification or solubilization properties, making it a candidate for specialized formulations in personal care, pharmaceuticals, or industrial applications like metalworking fluids where sodium sulphonates are used.[14]
Intermediate for Chemical Synthesis
Perhaps its most immediate application is as a functionalized building block in organic synthesis. The sulphonate group can be chemically transformed, or it can serve as a water-solubilizing handle for a larger molecular construct. The related compound, 1,3-benzodioxole-5-sulfonyl chloride, is a commercially available reagent used to synthesize sulfonamides, a class of compounds with a broad spectrum of biological activities.[7][15] Sodium 1,3-benzodioxole-5-sulphonate provides a stable, solid, and water-soluble precursor for introducing the benzodioxole moiety into complex target molecules for drug discovery or materials science research.
Caption: Logical relationships of the 1,3-benzodioxole chemical family.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) or comprehensive toxicological data for Sodium 1,3-benzodioxole-5-sulphonate is currently available. Therefore, it must be handled with the care accorded to a novel chemical of unknown toxicity. Standard laboratory safety protocols should be strictly followed.
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General Handling: Use with adequate ventilation. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat. If dust is generated, a NIOSH-approved respirator is recommended.
-
Known Hazards of Related Compounds:
-
The parent compound, 1,3-benzodioxole, is classified as harmful if swallowed or inhaled.[16]
-
The related synthetic precursor, 1,3-benzodioxole-5-sulfonyl chloride, is classified as a corrosive substance that causes severe skin burns and eye damage.[7] While the sodium salt is expected to be less reactive, this underscores the need for caution when considering its synthesis and handling.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Conclusion
Sodium 1,3-benzodioxole-5-sulphonate is a specialty chemical that combines the biologically significant 1,3-benzodioxole scaffold with a water-solubilizing sodium sulphonate group. While detailed experimental characterization is sparse, its properties and potential can be reliably inferred from its structure and the behavior of related compounds. Its primary value for researchers and drug development professionals lies in its potential as an amphiphilic surfactant and, more significantly, as a versatile, water-soluble intermediate for synthesizing more complex molecules. Future research into this compound could unlock novel applications in materials science, specialized formulations, and as a tool for introducing the valuable 1,3-benzodioxole moiety in the pursuit of new bioactive agents.
References
-
Global Substance Registration System. SODIUM 1,3-BENZODIOXOLE-5-SULFONATE. [Link]
-
NextSDS. sodium 1,3-benzodioxole-5-sulphonate — Chemical Substance Information. [Link]
-
PubChemLite. 1,3-benzodioxole-5-sulfonamide (C7H7NO4S). [Link]
-
Rehman, A., et al. (2016). Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. ResearchGate. [Link]
-
PubChem. 1,3-Benzodioxole, 5,5'-(tetrahydro-1H,3H-furo(3,4-c)furan-1,4-diyl)bis-, (1S-(1alpha,3aalpha,4alpha,6aalpha))-. [Link]
-
Cmoapi. Sesamol (533-31-3) Manufacturer supplier factory. [Link]
-
Wikipedia. 1,3-Benzodioxole. [Link]
-
NextSDS. sodium (1,3-benzodioxol-5-yl)dihydroxymethyl monosulphite — Chemical Substance Information. [Link]
-
PubChem. 1,3-Benzodioxole. [Link]
-
Wikipedia. Sesamol. [Link]
-
Lv, S., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. [Link]
- Google Patents. CN102766131A - Synthetic method of 1, 3-benzodioxole.
-
PubChem. 1,3-Benzodioxol-5-amine. [Link]
-
NIST WebBook. 1,3-Benzodioxol-5-ol. [Link]
-
Kaur, H., & Kaur, A. (2023). Sesamol: A Natural Phenolic Compound with Promising Therapeutic Potential. Research Journal of Pharmacy and Technology. [Link]
-
Dar, A.H., et al. (2022). Formulation Strategies for Enhancing Pharmaceutical and Nutraceutical Potential of Sesamol: A Natural Phenolic Bioactive. Pharmaceuticals. [Link]
-
Becker, L., et al. (2010). Physical and Chemical Properties of Sodium Dodecylbenzensulfonate, Sodium Decylbenzenesulfonate, TEA-Dodecylbenzenesulfonate, and Linear Alkylbenzene Sulfonates. International Journal of Toxicology. [Link]
- Google Patents. US6225267B1 - Sodium sulfonate blends as emulsifiers for petroleum oils.
-
Chemsrc. sodium dodecyl benzene sulfonate | CAS#:25155-30-0. [Link]
Sources
- 1. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Sesamol - Wikipedia [en.wikipedia.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. 1,3-Benzodioxole-5-sulfonyl chloride 97 115010-10-1 [sigmaaldrich.com]
- 8. SODIUM DODECYLBENZENESULFONATE (BRANCHED CHAIN) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. researchgate.net [researchgate.net]
- 10. cmoapi.com [cmoapi.com]
- 11. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 12. ドデシルベンゼンスルホン酸ナトリウム Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 13. sodium dodecyl benzene sulfonate | CAS#:25155-30-0 | Chemsrc [chemsrc.com]
- 14. US6225267B1 - Sodium sulfonate blends as emulsifiers for petroleum oils - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.com [fishersci.com]
